N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215834-52-8
VCID: VC6769343
InChI: InChI=1S/C21H18ClFN4OS.ClH/c22-17-3-1-4-18-20(17)25-21(29-18)27(11-2-10-26-12-9-24-14-26)19(28)13-15-5-7-16(23)8-6-15;/h1,3-9,12,14H,2,10-11,13H2;1H
SMILES: C1=CC2=C(C(=C1)Cl)N=C(S2)N(CCCN3C=CN=C3)C(=O)CC4=CC=C(C=C4)F.Cl
Molecular Formula: C21H19Cl2FN4OS
Molecular Weight: 465.37

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride

CAS No.: 1215834-52-8

Cat. No.: VC6769343

Molecular Formula: C21H19Cl2FN4OS

Molecular Weight: 465.37

* For research use only. Not for human or veterinary use.

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride - 1215834-52-8

Specification

CAS No. 1215834-52-8
Molecular Formula C21H19Cl2FN4OS
Molecular Weight 465.37
IUPAC Name N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)acetamide;hydrochloride
Standard InChI InChI=1S/C21H18ClFN4OS.ClH/c22-17-3-1-4-18-20(17)25-21(29-18)27(11-2-10-26-12-9-24-14-26)19(28)13-15-5-7-16(23)8-6-15;/h1,3-9,12,14H,2,10-11,13H2;1H
Standard InChI Key SQAQECIDSUMWKB-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Cl)N=C(S2)N(CCCN3C=CN=C3)C(=O)CC4=CC=C(C=C4)F.Cl

Introduction

N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is a complex organic compound that incorporates several pharmacologically relevant moieties, including imidazole, thiazole, and fluorophenyl groups. This compound is synthesized for research purposes, particularly in the fields of pharmacology and biochemistry, where its interactions with biological targets are of interest.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps, including the formation of amide bonds and the incorporation of heterocyclic rings. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and purity.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for confirming the structure and purity of the compound.

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Helps identify functional groups present in the compound.

Potential Applications

This compound, like others with similar structures, may have potential applications in medicinal chemistry due to its diverse functional groups. These include:

  • Antimicrobial Activities: The presence of imidazole and thiazole moieties suggests potential antimicrobial properties.

  • Pharmacological Interactions: The compound may interact with various biological targets, such as enzymes or receptors, due to its complex structure.

Research Findings and Data

While specific research findings on this exact compound are not detailed in the search results, compounds with similar structures have shown promise in various pharmacological contexts. For example, imidazole-containing compounds have been explored for their antifungal properties , and thiazole derivatives have been studied for antiparasitic activities .

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightPotential Applications
N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochlorideC21H20Cl2N4OS2479.4 g/molMedicinal Chemistry
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochlorideC20H17Cl2FN4OS451.3 g/molAntimicrobial Activities
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-oneNot specifiedNot specifiedAntifungal Properties

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator